molecular formula C19H23N7O B6436024 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5,6-dimethylpyrimidine CAS No. 2549027-13-4

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5,6-dimethylpyrimidine

Cat. No.: B6436024
CAS No.: 2549027-13-4
M. Wt: 365.4 g/mol
InChI Key: VTSQDDPJLXERMB-UHFFFAOYSA-N
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Description

4-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5,6-dimethylpyrimidine is a heterocyclic compound characterized by a unique arrangement of triazolo-pyridazine and pyrrolidine moieties. These structures are noted for their potential bioactivities, and this compound has attracted significant attention in the scientific community.

Properties

IUPAC Name

3-cyclopropyl-6-[[1-(5,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]methoxy]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-12-13(2)20-11-21-18(12)25-8-7-14(9-25)10-27-17-6-5-16-22-23-19(15-3-4-15)26(16)24-17/h5-6,11,14-15H,3-4,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSQDDPJLXERMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5,6-dimethylpyrimidine involves multistep processes:

  • Formation of the Cyclopropyl Triazolo[4,3-b]pyridazine Nucleus: : This can be achieved via a cyclization reaction involving a suitable precursor.

  • Coupling with Pyrrolidin-1-yl Group: : The cyclopropyl triazolo[4,3-b]pyridazine is then coupled with a pyrrolidin-1-yl group through an SN2 reaction, using a base like potassium carbonate in a solvent such as DMF.

  • Attachment to Dimethylpyrimidine: : The final step involves attaching the dimethylpyrimidine moiety through a substitution reaction, facilitated by a palladium-catalyzed cross-coupling process.

Industrial Production Methods

Industrial production of this compound usually follows similar routes but is scaled up to ensure efficiency and cost-effectiveness. Key considerations include optimizing reaction conditions to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrimidine ring.

  • Reduction: : The reduction of certain functional groups could be feasible under hydrogenation conditions, using palladium on carbon as a catalyst.

  • Substitution: : Nucleophilic substitution reactions can occur at several sites, particularly where the triazolo[4,3-b]pyridazine and pyrimidine rings are involved.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Dimethylformamide (DMF), dichloromethane (DCM), methanol.

  • Catalysts: : Palladium on carbon, platinum oxide.

Major Products

  • Oxidation: : Formation of ketones or aldehydes from the oxidation of methyl groups.

  • Reduction: : Production of alcohols or amines through reduction of carbonyl or nitro groups.

  • Substitution: : Derivatives with varied substituents at different positions of the rings.

Scientific Research Applications

Chemistry

In chemistry, 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5,6-dimethylpyrimidine serves as an important building block for synthesizing more complex molecules.

Biology

This compound is investigated for its potential bioactivity, including interactions with various enzymes and receptors, making it relevant in biochemical studies.

Medicine

Pharmaceutical research often explores this compound for its potential therapeutic effects, particularly in areas such as anti-cancer and anti-viral treatments.

Industry

In the industry, its unique structural properties may be utilized in the development of novel materials with specific functionalities.

Mechanism of Action

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5,6-dimethylpyrimidine is believed to interact with molecular targets such as enzymes or receptors. Its action mechanism typically involves binding to a target site, inhibiting or activating biochemical pathways. The triazolo[4,3-b]pyridazine moiety is crucial for its activity, often interacting with the target's active site.

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5,6-dimethyl-2-pyrimidinamine

  • 4-{3-[({3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5-methyl-2-phenylpyrimidine

Uniqueness

What sets 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5,6-dimethylpyrimidine apart is its specific structural configuration, which offers unique interaction properties. This structural uniqueness can lead to distinct biological activities and applications compared to its analogs.

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Biological Activity

The compound 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidin-1-yl}-5,6-dimethylpyrimidine is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a triazolo-pyridazine core and a dimethylpyrimidine moiety, which contributes to its unique biological properties. The presence of the cyclopropyl group and the pyrrolidine ring enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC16H20N6O
Molecular Weight304.37 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazolo-pyridazine component is known for its role in inhibiting various kinases and phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways.

Key Mechanisms:

  • Inhibition of Phosphodiesterases (PDEs) : The compound may inhibit PDE4D, leading to elevated levels of cyclic AMP (cAMP), which modulates inflammatory responses by reducing pro-inflammatory cytokines like TNF-alpha and IL-17 .
  • Kinase Inhibition : Similar compounds have shown efficacy in inhibiting kinases involved in cancer progression and inflammatory diseases .

Biological Activity Studies

Recent studies have evaluated the biological activity of related triazolo-pyridazine derivatives, highlighting their potential therapeutic applications.

Case Study 1: Anti-inflammatory Activity

A study focused on imidazo[1,2-b]pyridazine derivatives indicated that these compounds effectively inhibited IKKbeta, a key regulator in the NF-kB signaling pathway. The optimized derivatives demonstrated significant anti-inflammatory effects in THP-1 cells .

Case Study 2: Anticancer Properties

Research into similar triazolo derivatives revealed their capacity to inhibit p38 MAP kinase, showing promise as anticancer agents. Compounds were tested in vivo using murine models, resulting in substantial tumor growth inhibition without significant toxicity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other heterocyclic compounds:

Compound NameTarget Enzyme/PathwayBiological Activity
Imidazo[1,2-b]pyridazine DerivativesIKKbetaAnti-inflammatory
2,3-Diaryl-pyrazolo[1,5-b]pyridazinesCOX-2Analgesic and anti-inflammatory
1-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine}p38 MAP KinaseAnticancer

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